(4Z)-4-[(3-nitrophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Description
(4Z)-4-[(3-nitrophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives
Properties
IUPAC Name |
(4Z)-4-[(3-nitrophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4S/c17-14-11(15-13(20-14)12-5-2-6-21-12)8-9-3-1-4-10(7-9)16(18)19/h1-8H/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMCZZQZLYGVPI-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)OC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3-nitrophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one typically involves the condensation of 3-nitrobenzaldehyde with 2-thienyl-1,3-oxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, oxazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. (4Z)-4-[(3-nitrophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one may exhibit similar activities and is thus of interest in drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, oxazole derivatives are used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of (4Z)-4-[(3-nitrophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one would depend on its specific biological activity. Generally, oxazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The nitrobenzylidene moiety may play a crucial role in binding to these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-(3-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- (4Z)-4-(3-nitrobenzylidene)-2-furyl-1,3-oxazol-5(4H)-one
- (4Z)-4-(3-nitrobenzylidene)-2-pyridyl-1,3-oxazol-5(4H)-one
Uniqueness
The uniqueness of (4Z)-4-[(3-nitrophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one lies in its thienyl group, which may impart distinct electronic and steric properties compared to other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
